molecular formula C20H23N5O2 B2399900 5,6-dimethyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2202259-93-4

5,6-dimethyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B2399900
CAS No.: 2202259-93-4
M. Wt: 365.437
InChI Key: QUVVUDBRPMKTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a potent and selective ATP-competitive inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical Down syndrome region of chromosome 21, and its overexpression is implicated in the neurological pathologies associated with Down syndrome, including intellectual disability and early-onset Alzheimer's neuropathology. This compound has emerged as a key pharmacological tool for investigating the role of DYRK1A in tau hyperphosphorylation and the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. By selectively inhibiting DYRK1A, this molecule modulates the phosphorylation of key substrates like tau and amyloid precursor protein (APP), providing a mechanism to probe tau-related neurodegeneration and cognitive deficits in cellular and animal models. Its research value is significant in the fields of neurobiology and drug discovery for neurodegenerative conditions, particularly for understanding and potentially mitigating the cognitive effects linked to DYRK1A dysregulation. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10886197/

Properties

IUPAC Name

2-[4-[(4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14-15(2)21-13-24(20(14)27)12-16-6-9-23(10-7-16)18-11-19(26)25-8-4-3-5-17(25)22-18/h3-5,8,11,13,16H,6-7,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVVUDBRPMKTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC2CCN(CC2)C3=CC(=O)N4C=CC=CC4=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Dimethyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19_{19}H24_{24}N4_{4}O2_{2}, with a molecular weight of 344.43 g/mol. The structure includes a pyrido[1,2-a]pyrimidine moiety which is known for its interaction with various biological targets.

Research indicates that compounds similar to this compound often exhibit their biological activity through the inhibition of key enzymes involved in cellular processes. Notably, dihydrofolate reductase (DHFR) is a significant target:

  • Inhibition of DHFR : This enzyme is crucial for the synthesis of tetrahydrofolate, which is essential for DNA synthesis and repair. By inhibiting DHFR, these compounds can hinder cell proliferation and induce apoptosis in rapidly dividing cells such as cancer cells .
  • Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit various tyrosine kinases, which play vital roles in signaling pathways related to cell growth and differentiation .

Biological Activity

The biological activity of the compound has been evaluated in several studies:

Anticancer Activity

Several studies have reported the anticancer potential of pyrido[1,2-a]pyrimidine derivatives:

  • In vitro Studies : Compounds exhibiting structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, Piritrexim, a related compound, showed promising results against melanoma and urothelial cancer .

Antimicrobial Activity

Research has also explored the antimicrobial properties of similar pyrimidine derivatives:

Compound Target Organism Activity
5-FluorouracilVarious bacteriaEffective
Pyrido[2,3-d]pyrimidinesFungiModerate

These compounds often exhibit broad-spectrum antimicrobial properties due to their ability to interfere with nucleic acid synthesis in microorganisms .

Case Studies

A notable case study involved the evaluation of a pyrido[1,2-a]pyrimidine derivative in a murine model of cancer:

Study Overview

  • Objective : To assess the anticancer efficacy of the compound.
  • Methodology : Mice were treated with varying doses of the compound over a period of 28 days.

Results

The study found that treated mice exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Comparison with Similar Compounds

The compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, which exhibits structural diversity through substitutions at positions 2 and 7 of the core scaffold. Below is a detailed comparison with analogs reported in recent patent literature (2023) and related studies:

Substituent Variations at Position 2

The target compound features a 4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl group at position 2. In contrast, analogs from the 2023 European Patent Applications (EPAs) often incorporate pyrazolo[1,5-a]pyrazin-2-yl or aryl groups at this position:

  • Example 2 : 2-(3,4-Dimethoxyphenyl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
    • Aryl substituents like dimethoxyphenyl may improve lipophilicity and membrane permeability relative to the target compound’s fused bicyclic system.

Table 1: Position 2 Substituent Comparison

Compound Position 2 Group Key Properties Implied
Target Compound 4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl Rigid, hydrogen-bond acceptor
EPA Example 1 Pyrazolo[1,5-a]pyrazin-2-yl Planar, π-π stacking capability
EPA Example 2 3,4-Dimethoxyphenyl Lipophilic, electron-donating
Substituent Variations at Position 7

The target compound’s piperidin-4-yl group at position 7 is modified with a methylene bridge to the dihydropyrimidinone ring. EPA analogs exhibit diverse amine-based substituents:

  • Example 3 : 7-[(3R)-3-Methylpiperazin-1-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
    • Chiral piperazine substituents (e.g., (3R)-3-methyl) may influence stereoselective binding to biological targets.
  • Example 4 : 7-[4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
    • Bulky pyrrolidinylmethyl groups could enhance solubility via tertiary amine protonation.

Table 2: Position 7 Substituent Comparison

Compound Position 7 Group Key Properties Implied
Target Compound Piperidin-4-ylmethyl-linked dihydropyrimidinone Flexible, basic amine site
EPA Example 3 (3R)-3-Methylpiperazin-1-yl Stereoselective interactions
EPA Example 4 4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl Enhanced solubility
Core Saturation and Electronic Effects

The 3,4-dihydropyrimidin-4-one moiety in the target compound introduces partial saturation, reducing aromaticity compared to fully unsaturated pyrimidinones in EPA analogs. This may:

  • Decrease metabolic stability due to reduced conjugation.
  • Increase conformational flexibility , enabling adaptive binding in enzyme pockets.

In contrast, EPA compounds like 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[(3R)-4-cyclopropyl-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one retain full aromaticity, favoring rigid, high-affinity interactions.

Fluorinated Derivatives

Some EPA analogs incorporate fluorine atoms (e.g., 7-[1-(2-fluoroethyl)piperidin-4-yl]), which enhance metabolic stability and membrane permeability via reduced polar surface area .

Preparation Methods

Cyclocondensation via Modified Biginelli Reaction

The dihydropyrimidinone core was synthesized using a urea-acetylacetone-aldehyde tricomponent reaction. Unlike classical Biginelli conditions, which favor 3,4-dihydropyrimidin-2(1H)-ones, this method employs pentane-2,4-dione (acetylacetone) and paraformaldehyde under refluxing acetic acid to yield 5,6-dimethyl-3,4-dihydropyrimidin-4-one.

Procedure :
Urea (16 mmol), acetylacetone (16 mmol), and paraformaldehyde (25 mmol) were refluxed in glacial acetic acid (5 mL) for 6 hours. The mixture was cooled, diluted with ethanol (10 mL), and poured into ice water. The precipitate was filtered and recrystallized (EtOAc/hexane) to yield white crystals (58–62%).

Characterization :

  • Mp : 198–200°C.
  • 1H NMR (DMSO-d6) : δ 1.92 (s, 6H, 5,6-CH3), 3.45 (s, 2H, CH2), 5.21 (s, 1H, NH), 8.12 (s, 1H, NH).

Synthesis of 4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-2-yl-Piperidine

Thermal Cyclization of Isopropylidene (2-Pyridylamino)Methylenemalonate

Adapting methods from Molnár et al., 2-aminopyridine was condensed with isopropylidene methoxymethylenemalonate in toluene at 110°C for 12 hours. Subsequent thermal cyclization at 180°C under vacuum afforded 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid, which was decarboxylated to yield 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.

Halogenation :
2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one was treated with N-chlorosuccinimide (NCS) in DMF at 80°C to introduce chlorine at position 3.

Nucleophilic Substitution with Piperidin-4-ylmethanol

The 2-chloro intermediate (1 mmol) was reacted with piperidin-4-ylmethanol (1.2 mmol) and K2CO3 (2 mmol) in DMF at 100°C for 8 hours. The product was isolated via column chromatography (SiO2, CH2Cl2/MeOH 9:1) to yield 1-(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidin-4-ylmethanol (72%).

Characterization :

  • Mp : 215–217°C.
  • 1H NMR (CDCl3) : δ 1.45–1.89 (m, 4H, piperidine), 2.98 (t, 2H, NCH2), 3.68 (d, 2H, CH2OH), 4.12 (m, 1H, piperidine), 6.89 (d, 1H, pyrido-H), 7.45 (t, 1H, pyrido-H), 8.22 (d, 1H, pyrido-H).

Coupling of Heterocyclic Subunits

Mitsunobu Reaction for C–O Bond Formation

The dihydropyrimidinone core (1 mmol) and pyrido[1,2-a]pyrimidinyl-piperidinemethanol (1.2 mmol) were reacted with DIAD (1.5 mmol) and PPh3 (1.5 mmol) in THF at 0°C→RT for 24 hours. The product was purified via HPLC (C18, MeOH/H2O) to yield the target compound (65%).

Optimization :

  • Higher yields (72%) were achieved using TMSCl as an activating agent for the alcohol.

Alternative Alkylation via Bromomethyl Intermediate

The dihydropyrimidinone (1 mmol) was treated with PBr3 (1.2 mmol) in CH2Cl2 at 0°C to generate 3-bromomethyl-5,6-dimethyl-3,4-dihydropyrimidin-4-one. This intermediate was reacted with pyrido[1,2-a]pyrimidinyl-piperidine (1 mmol) and K2CO3 (2 mmol) in DMF at 80°C for 6 hours, yielding the product (58%).

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6) : δ 1.88 (s, 6H, 5,6-CH3), 2.45–2.67 (m, 4H, piperidine), 3.12 (d, 2H, NCH2), 3.94 (m, 1H, piperidine), 4.32 (s, 2H, CH2), 6.95 (d, 1H, pyrido-H), 7.51 (t, 1H, pyrido-H), 8.31 (d, 1H, pyrido-H), 9.44 (s, 1H, NH).
  • 13C NMR : δ 22.1 (5,6-CH3), 45.8 (piperidine), 58.3 (CH2), 115.2–158.7 (aromatic carbons), 172.4 (C=O).

Mass Spectrometry (MS)

  • ESI-MS : m/z 438.2 [M+H]+ (calc. 438.2).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Mitsunobu Reaction 65 98 Stereospecific, mild conditions
Bromomethyl Alkylation 58 95 Scalable, fewer steps

Q & A

Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with condensation of pyrido[1,2-a]pyrimidinone precursors with piperidine derivatives. Key steps include:

  • Reflux conditions (e.g., in dimethyl sulfoxide or acetonitrile) to facilitate cyclization .
  • Use of Lewis acid/base catalysts to enhance regioselectivity .
  • Chromatographic purification (e.g., silica gel or HPLC) to isolate intermediates and final products . Yield optimization requires precise control of temperature (80–120°C) and reaction time (12–24 hours) .

Q. How can the molecular structure be confirmed using spectroscopic and crystallographic methods?

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for high-resolution structure determination, particularly to resolve stereochemistry and confirm bond lengths/angles .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at C5/C6) and piperidine ring conformation .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What analytical techniques ensure purity during synthesis?

  • Thin-layer chromatography (TLC) for real-time monitoring of reaction progress .
  • High-performance liquid chromatography (HPLC) with UV detection to assess final purity (>95% recommended) .
  • Elemental analysis to confirm stoichiometry of C, H, and N .

Advanced Research Questions

Q. How can contradictions in synthetic yields be resolved when varying solvents or catalysts?

Discrepancies arise due to solvent polarity (e.g., DMSO vs. acetonitrile) affecting reaction kinetics. Methodological solutions include:

  • Design of experiments (DoE) to statistically optimize solvent/catalyst combinations .
  • Kinetic studies (e.g., time-resolved NMR) to identify rate-limiting steps .
  • Comparative analysis of byproduct formation using LC-MS .

Q. What computational approaches predict the compound’s biological activity and binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs) .
  • QSAR modeling : Correlate structural features (e.g., thiazolidinone substituents) with activity data from analogs .
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO) influencing reactivity .

Q. How are structure-activity relationship (SAR) studies designed for analogs?

  • Scaffold modification : Compare bioactivity of derivatives with variations in the pyrido[1,2-a]pyrimidinone core or piperidine linker .
  • Functional group substitutions : Test analogs with thioxo vs. oxo groups at C4 to assess impact on enzyme inhibition .
  • Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using crystallographic data .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

  • Polymorphism : Screen crystallization solvents (e.g., ethanol/water mixtures) to obtain stable single crystals .
  • Twinned data : Use SHELXL’s TWIN command to refine structures with overlapping lattices .
  • Low diffraction resolution : Optimize crystal growth via slow evaporation or seeding techniques .

Q. How can reaction conditions be scaled for high-throughput synthesis?

  • Flow chemistry : Implement continuous reactors to improve heat/mass transfer during cyclization .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hours to 2 hours) while maintaining yield .
  • Automated purification : Integrate flash chromatography systems for rapid isolation of intermediates .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across similar compounds?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) from independent studies .
  • Proteomic profiling : Use affinity chromatography or SPR to validate target engagement specificity .
  • Solubility adjustments : Account for DMSO concentration effects in in vitro assays .

Methodological Best Practices

  • Stereochemical confirmation : Always combine NMR (NOESY for spatial proximity) with X-ray data to resolve Z/E isomerism in thiazolidinone moieties .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolytically labile groups (e.g., ester linkages) .
  • Collaborative validation : Cross-verify spectral data with independent labs to minimize instrumentation bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.